Cysteine-S-Acetamide
Overview
Description
Cysteine-S-Acetamide is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a thio-group conjugated with L-cysteine. The molecular formula of this compound is C₅H₁₀N₂O₃S, and it has a molecular weight of 178.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Cysteine-S-Acetamide can be synthesized through several methods. One common approach involves the reaction of L-cysteine with acetamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a pH of around 7.5 to 8.5. The process involves the formation of a thioether bond between the cysteine and acetamide molecules .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reaction time. The final product is usually purified through crystallization or chromatography techniques to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Cysteine-S-Acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino, carboxyl, and thioether groups.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of thiols or disulfides.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Cysteine-S-Acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the role of cysteine residues in enzymatic activity and protein folding.
Medicine: The compound has potential therapeutic applications due to its ability to modulate redox reactions and interact with biological targets. It is being explored for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cysteine-S-Acetamide involves its interaction with molecular targets and pathways in biological systems. The compound can modulate redox reactions by acting as an electron donor or acceptor. It interacts with enzymes and proteins through its amino and thioether groups, influencing their activity and stability. The specific pathways involved depend on the context of its use, such as in therapeutic applications or biochemical research .
Comparison with Similar Compounds
Cysteine-S-Acetamide can be compared with other similar compounds, such as:
Cysteine: Unlike Cysteine-S-Acetamide, cysteine is a naturally occurring amino acid with a free thiol group. It is a key component of proteins and enzymes and plays a crucial role in redox reactions and cellular metabolism.
N-Acetylcysteine: This compound is a derivative of cysteine with an acetyl group attached to the amino group. It is widely used as a mucolytic agent and antioxidant in medical treatments.
S-Carbamidomethylcysteine: Similar to Cysteine-S-Acetamide, this compound has a carbamoylmethyl group attached to the cysteine molecule.
Cysteine-S-Acetamide is unique due to its specific structural features and reactivity, which make it suitable for a variety of applications in different scientific fields.
Properties
IUPAC Name |
2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKYKPOTSJWPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17528-66-4 | |
Record name | NSC14160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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